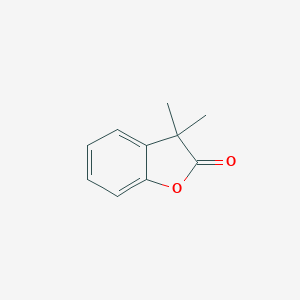

2(3H)-Benzofuranone, 3,3-dimethyl-

Description

2(3H)-Benzofuranone, 3,3-dimethyl- is a substituted benzofuranone derivative characterized by a fused benzene-furan ring system with a ketone group at position 2 and two methyl groups at position 3. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol. The 3,3-dimethyl substitution introduces steric hindrance and modulates electronic properties, influencing reactivity and biological interactions.

Properties

CAS No. |

13524-76-0 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3,3-dimethyl-1-benzofuran-2-one |

InChI |

InChI=1S/C10H10O2/c1-10(2)7-5-3-4-6-8(7)12-9(10)11/h3-6H,1-2H3 |

InChI Key |

NETNPVWFZRPOFL-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2OC1=O)C |

Canonical SMILES |

CC1(C2=CC=CC=C2OC1=O)C |

Other CAS No. |

13524-76-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzofuranone Derivatives

Key Observations :

- Saturation vs. Aromaticity: Hexahydro derivatives (e.g., hexahydro-3,6-dimethyl) exhibit reduced ring strain and increased solubility in nonpolar solvents compared to aromatic benzofuranones.

- Substituent Effects : Bulky groups (e.g., tert-butyl) improve thermal stability but may reduce bioavailability due to steric effects. Methyl groups (as in 3,3-dimethyl) balance lipophilicity and metabolic stability.

Key Insights :

- Antioxidant Capacity : Hydroxyl-substituted derivatives (e.g., 3-hydroxy-5,7-di-tert-butyl) exhibit superior antioxidant activity due to H-donating capacity.

- Antimicrobial Efficacy: Triazole-functionalized benzofuranones show broad-spectrum activity, with MIC values comparable to streptomycin and clotrimazole.

- Safety Profiles : Hexahydro derivatives demonstrate favorable safety, with reproductive toxicity endpoints below Threshold of Toxicological Concern (TTC) limits.

Preparation Methods

Dehydration-Condensation with Solvent-Free Protocols

A solvent-free method for synthesizing benzofuranones involves the dehydration-condensation of o-hydroxyphenylacetic acid derivatives. In this approach, o-hydroxyphenylacetic acid is mixed with trimethyl orthoformate and acetic anhydride under catalytic conditions. The reaction proceeds via a two-step mechanism:

-

Initial Cyclization : Heating o-hydroxyphenylacetic acid in toluene with acetic acid at 125°C induces azeotropic distillation, removing water and forming the benzofuranone core.

-

Methylation : Subsequent addition of trimethyl orthoformate introduces methyl groups at the 3-position, yielding 3,3-dimethyl-2(3H)-benzofuranone.

This method achieves yields exceeding 90% with a product purity of >97%. The absence of aqueous workup minimizes byproduct formation, and the回收 of toluene and acetic acid simplifies purification.

Catalytic Decarboxylation and Cyclization

An alternative route involves the decarboxylation of substituted benzofuranone carboxylic acid esters. Ethyl salicylate derivatives react with bromoacetate in the presence of sodium ethanolate, followed by hydrolysis with potassium hydroxide and decarboxylation under acidic conditions. For 3,3-dimethyl derivatives, methyl groups are introduced via alkylation of the salicylic acid precursor prior to cyclization. This method yields 84% product with minimal sublimation or coking during solvent recovery.

[4+2] Cycloaddition of 3-Hydroxypyrones and Nitroalkenes

The regioselective synthesis of benzofuranones via [4+2] cycloaddition employs 3-hydroxypyrones and nitroalkenes. Aluminum chloride (AlCl₃) and trifluoroacetic acid (TFA) catalyze the reaction in 1,2-dichlorobenzene (DCB) at 120°C. For 3,3-dimethyl derivatives, nitroalkenes substituted with methyl groups undergo cycloaddition with 3-hydroxypyrones, forming the benzofuranone ring with complete regiochemical control.

Key Advantages :

-

No regiochemical mixtures due to predictable substitution patterns.

-

Scalable to multigram quantities without column chromatography.

Bromination-Cyclization of o-Hydroxyacetophenone Derivatives

Prior methodologies utilized bromination of o-hydroxyacetophenone in acetic acid, followed by cyclization with sodium acetate in dimethylformamide (DMF). However, this approach suffers from low yields (45–60%) and prolonged reaction times. Modern adaptations replace bromine with safer electrophilic brominating agents, improving efficiency but remaining less favorable compared to catalytic cyclization methods.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations and Recent Advances

Recent patents highlight solvent-free protocols as the most viable for industrial production due to reduced waste and energy costs. The integration of continuous-flow systems has further enhanced the scalability of AlCl₃-catalyzed cycloadditions, achieving throughputs of 1–5 kg/day. Advances in catalytic systems, such as silica-supported sulfonic acids, offer recyclable alternatives to traditional Brønsted acids, reducing environmental impact .

Q & A

Basic Research: What are the common synthetic routes for 2(3H)-benzofuranone derivatives, and how are structural variations introduced?

Methodological Answer:

The synthesis of 2(3H)-benzofuranone derivatives typically involves multi-step protocols. For example, a two-step process starts with o-hydroxyacetophenones, reacting with sodium azide and iodine to form gem-diazides, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate triazole moieties . Structural diversity is achieved by varying substituents on the alkyne precursor or using different nucleophiles in cyclization steps. Characterization via -NMR, -NMR, and mass spectrometry is critical for confirming regiochemistry and purity .

Basic Research: What spectroscopic techniques are most reliable for confirming the structure of 3,3-dimethyl-2(3H)-benzofuranone derivatives?

Methodological Answer:

High-resolution -NMR is essential for identifying proton environments, particularly distinguishing between geminal substituents (e.g., 3,3-dimethyl groups). -NMR helps confirm carbonyl (C=O) and quaternary carbons. For complex stereochemistry, 2D NMR (COSY, HSQC) or X-ray crystallography resolves ambiguities . Mass spectrometry (ESI-TOF or HRMS) validates molecular weight and fragmentation patterns .

Basic Research: How are in vitro antimicrobial assays designed to evaluate benzofuranone derivatives?

Methodological Answer:

Standard protocols involve broth microdilution (e.g., Mueller-Hinton agar) against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, alongside fungal strains (C. albicans). Minimum inhibitory concentration (MIC) is determined by serial dilution (e.g., 50–0.78 µg/mL), with streptomycin and clotrimazole as positive controls. Replicates (n=3) and statistical analysis (e.g., ANOVA) ensure reliability .

Advanced Research: How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy in benzofuranone-triazole hybrids?

Methodological Answer:

SAR requires systematic variation of substituents (e.g., electron-withdrawing/donating groups on triazole or benzofuranone rings). For example, compound 3f (3,3-dimethyl with p-methoxyaryl) showed superior antimicrobial activity (MIC = 50 µg/mL) due to enhanced lipophilicity and membrane penetration. Computational docking (e.g., AutoDock Vina) predicts binding to microbial enzymes like dihydrofolate reductase .

Advanced Research: What computational strategies are used to model the interaction of 3,3-dimethyl-2(3H)-benzofuranone with biological targets?

Methodological Answer:

Molecular docking (e.g., Schrödinger Suite) identifies binding poses in enzyme active sites (e.g., C. albicans CYP51). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability over 100 ns trajectories. QSAR models (e.g., CoMFA) correlate substituent properties (logP, polar surface area) with bioactivity .

Advanced Research: How can discrepancies in reported spectral data for benzofuranone derivatives be resolved?

Methodological Answer:

Contradictions in NMR shifts (e.g., carbonyl resonance) arise from solvent effects or tautomerism. Standardizing solvents (e.g., DMSO-d6 vs. CDCl3) and temperature (25°C) minimizes variability. 2D NOESY or - HMBC clarifies ambiguous assignments. Cross-referencing with crystallographic data (Cambridge Structural Database) resolves stereochemical conflicts .

Advanced Research: What experimental approaches address contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

In vitro-in vivo translation requires pharmacokinetic profiling (e.g., plasma stability, microsomal metabolism). For example, poor solubility of 3,3-dimethyl derivatives may limit in vivo efficacy. Formulation strategies (nanoparticle encapsulation) or pro-drug design (e.g., esterification) enhance bioavailability. Zebrafish or murine infection models validate efficacy while controlling for toxicity .

Advanced Research: How does the stability of 3,3-dimethyl-2(3H)-benzofuranone vary under different pH and solvent conditions?

Methodological Answer:

Accelerated stability studies (ICH guidelines) assess degradation kinetics. HPLC-PDA monitors decomposition products (e.g., lactone ring opening) under acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 9.0) conditions. Polar aprotic solvents (DMF, DMSO) stabilize the lactone ring, while protic solvents (MeOH, H2O) may promote hydrolysis .

Advanced Research: What strategies improve yield in CuAAC reactions for benzofuranone-triazole hybrids?

Methodological Answer:

Optimizing catalyst loading (CuI, 5–10 mol%) and solvent (t-BuOH:H2O, 1:1) enhances cycloaddition efficiency. Microwave-assisted synthesis (80°C, 30 min) reduces reaction time. Purification via flash chromatography (silica gel, EtOAc/hexane) isolates regioisomers. Kinetic studies (TLC monitoring) identify intermediates for yield maximization .

Advanced Research: How do researchers reconcile conflicting reports on benzofuranone bioactivity (antimicrobial vs. anticancer)?

Methodological Answer:

Divergent bioactivities stem from structural nuances (e.g., substituent position) and assay conditions. For example, 3,3-dimethyl-2(3H)-benzofuranone derivatives with triazoles show antimicrobial activity, while spirocyclic variants (e.g., dehydrosaussurea lactone) inhibit cancer cell lines via ROS modulation. Meta-analyses (e.g., systematic reviews) categorize derivatives by scaffold and mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.